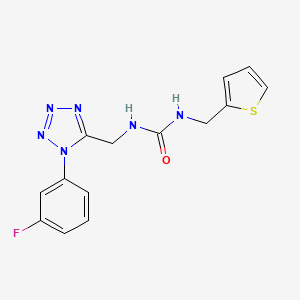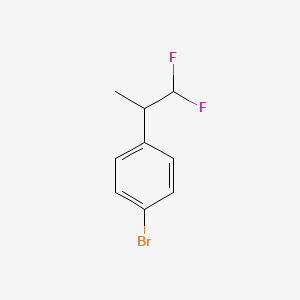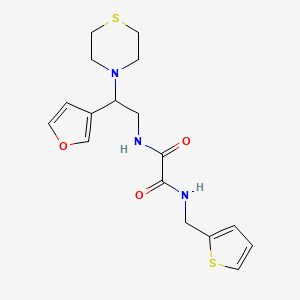
Abyssinone V 4'-methyl ether
説明
4′ -O-Methylabyssinone V is a flavonoid.
Natural product derived from plant source.
Abyssinone V 4'-methyl ether is a natural product found in Erythrina burttii, Erythrina sacleuxii, and other organisms with data available.
生化学分析
Biochemical Properties
It is known to exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
4-Methylabyssinone V has been reported to exhibit cytotoxic effects on human breast cancer cells . It is believed to induce apoptosis and suppress invasion, thereby influencing cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
(2S)-5,7-dihydroxy-2-[4-methoxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O5/c1-15(2)6-8-17-10-19(11-18(26(17)30-5)9-7-16(3)4)23-14-22(29)25-21(28)12-20(27)13-24(25)31-23/h6-7,10-13,23,27-28H,8-9,14H2,1-5H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEBMTRMMJXPTM-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=CC(=CC(=C1OC)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346971 | |
| Record name | 4-Methylabyssinone V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201480-12-8 | |
| Record name | 4-Methylabyssinone V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the main biological activities reported for Abyssinone V-4' methyl ether?
A1: Abyssinone V-4' methyl ether (AVME), a prenylated flavanone found in Erythrina plants, exhibits a range of biological activities, including:
- Anti-cancer effects: AVME demonstrated antiproliferative activity against various cancer cell lines, including DU145 (prostate), PC3 (prostate), HepG2 (liver), and MCF-7 (breast) [, ]. In vivo studies using a mouse model of breast cancer showed that AVME reduced tumor incidence, weight, and volume, suggesting potential as an anti-tumor agent [].
- Estrogenic effects: AVME exhibits selective estrogen receptor modulator (SERM) activity, primarily impacting the vagina. Studies in ovariectomized rats revealed that AVME significantly increased vaginal epithelial height [, ].
- Anti-inflammatory activity: In vivo studies demonstrated that AVME possesses anti-inflammatory properties. It significantly inhibited carrageenan-induced paw edema and xylene-induced ear edema in rats and mice, respectively []. Additionally, AVME reduced granulomatous tissue formation in a cotton pellet-induced granuloma model in rats [].
- Anticonvulsant activity: Research suggests that AVME may have anticonvulsant properties. It protected mice against convulsions induced by pentylenetetrazol, picrotoxine, and pilocarpine in a dose-dependent manner [].
Q2: How does Abyssinone V-4' methyl ether exert its anti-cancer effects?
A2: Research suggests that AVME induces apoptosis (programmed cell death) in cancer cells through a mitochondrial-mediated pathway []. Specifically, AVME treatment leads to:
- Cell cycle arrest: AVME causes an accumulation of cells in the G2/M and S phases of the cell cycle, ultimately inhibiting cell division [].
- Caspase activation: AVME activates caspase-3 and caspase-9, key executioner enzymes involved in the apoptotic cascade [].
- Mitochondrial disruption: AVME treatment impacts the mitochondria, leading to changes in mitochondrial transmembrane potential and reactive oxygen species (ROS) levels [].
- Modulation of apoptosis-related proteins: AVME downregulates the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL, further promoting apoptosis [].
- Suppression of invasion: AVME inhibits the activity of metalloproteinase-9, an enzyme involved in cancer cell invasion and metastasis [].
Q3: What is known about the structure-activity relationship (SAR) of Abyssinone V-4' methyl ether and its derivatives?
A3: While detailed SAR studies specifically on AVME are limited in the provided research, analysis of various prenylated (iso)flavonoids, including AVME, from the Erythrina genus against Staphylococcus aureus has revealed key structural features influencing antimicrobial activity []:
- Hydroxyl groups: Hydroxyl groups at specific positions (5 and 7 in ring A, and 4' in ring B) are associated with enhanced antimicrobial potency [].
Q4: Are there any known sources of Abyssinone V-4' methyl ether other than Erythrina droogmansiana?
A4: Yes, while initially isolated from Erythrina droogmansiana, AVME has also been identified in other Erythrina species, including:
- Erythrina lysistemon: AVME was identified as a major constituent of the stem bark ethyl acetate extract of this species [].
- Erythrina abyssinica: AVME was isolated as a minor flavanone from this African medicinal plant [].
Q5: What analytical methods are employed to characterize and quantify Abyssinone V-4' methyl ether?
A5: The isolation and structural elucidation of AVME commonly involve a combination of chromatographic and spectroscopic techniques.
- Chromatography: Various chromatographic methods, including classic column chromatography [] and high-performance liquid chromatography (HPLC) [], are used for the separation and purification of AVME from plant extracts.
- Spectroscopy: The structure of AVME is elucidated using a suite of spectroscopic methods, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{[(2-fluorophenyl)carbamoyl]formamido}piperidine-1-carboxylate](/img/structure/B2609811.png)
![2-(2,3-dimethylphenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)propanamide](/img/structure/B2609812.png)
![(1-(4-chlorophenyl)cyclopentyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2609813.png)





![4-methyl-2-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenoxy}pyrimidine](/img/structure/B2609819.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]but-2-enamide](/img/structure/B2609822.png)


![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B2609832.png)
![3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2609833.png)
